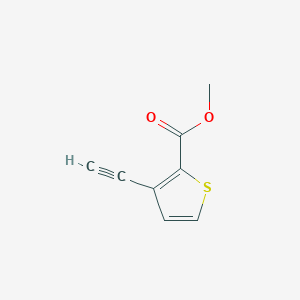

Methyl 3-ethynylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

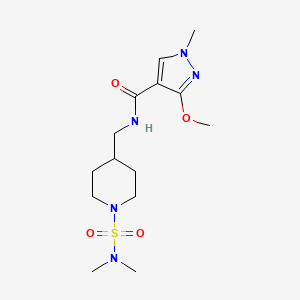

“Methyl 3-ethynylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1800082-83-0 . It has a molecular weight of 166.2 and its IUPAC name is this compound . It is in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H6O2S/c1-3-6-4-5-11-7 (6)8 (9)10-2/h1,4-5H,2H3 . This indicates that the compound has a thiophene ring with an ethynyl group at the 3-position and a carboxylate group at the 2-position .Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 166.2 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Fluorescent Dipoles

- Application: The compound has been used in the construction of mesomeric betaines, which are fluorescent dipoles. These betaines, constructed with quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, exhibit properties that make them useful for fluorescence spectroscopic investigations (Smeyanov et al., 2017).

Synthesis of Tetrahydropyridines

- Application: It acts as a 1,4-dipole synthon in the synthesis of tetrahydropyridines, a process catalyzed by organic phosphines. These adducts have potential applications in various chemical syntheses (Zhu et al., 2003).

Recovery of Acetic Acid

- Application: A derivative, Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, is an intermediate in pharmaceutical and herbicide production. Its production process, involving significant use of acetic acid, requires efficient recovery methods for environmental and economic benefits (Tian-gui, 2006).

Synthesis of Thienopyrimidinones

- Application: Methyl 3-amino-2-thiophene carboxylate reacts with certain reagents to yield thienopyrimidinones, which have potential applications in chemical synthesis and pharmacology (Hajjem et al., 2010).

Synthesis of Benzodiazepine Derivatives

- Application: This compound is used in the synthesis of benzodiazepine derivatives, which have potential applications in pharmaceuticals, particularly as anti-microbial agents (Li & Wang, 2014).

Electrophilic Reactions

- Application: It is utilized in electrophilic reactions for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds have applications in creating bioactive molecules (Yang et al., 2000).

Synthesis of Anti-Microbial Agents

- Application: It is used in the synthesis and molecular modeling of potent anti-microbial agents with a combined pyrazole and thiophene pharmacophore, indicating potential pharmaceutical applications (Mabkhot et al., 2015).

Safety and Hazards

“Methyl 3-ethynylthiophene-2-carboxylate” is classified under the GHS07 hazard class . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3-ethynylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPKTSBTHMZNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)

![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)

![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)